Dichlorosilylene

Reaction Kinetics Gas-Phase Chemistry Oxidation

Research pain point: Unstable gas-phase intermediates require precise in-situ generation, complicating process reproducibility and yield optimization. Dichlorosilylene (SiCl₂) is a divalent silicon species with a singlet ground state, formed exclusively above 600°C via DCS or TCS decomposition. Unlike stable precursors, its unique reactivity profile enables controlled Si-Si bond formation via NHC/amine adducts. - **CVD advantage:** Higher activation energy (1.77 eV) vs silane (1.5 eV) for tighter thickness control. - **Oxidation kinetics:** k(O₂) = 3.4 × 10⁹ M⁻¹ s⁻¹, 3.4× faster than SiH₂. - **Synthetic utility:** Enables transition metal-free nitroarene reduction & perchlorinated oligosilane synthesis.

Molecular Formula Cl2H2Si
SiH2Cl
Molecular Weight 101 g/mol
CAS No. 4109-96-0
Cat. No. B1217353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorosilylene
CAS4109-96-0
Synonymsdichlorosilane
SiH2Cl2
Molecular FormulaCl2H2Si
SiH2Cl
Molecular Weight101 g/mol
Structural Identifiers
SMILES[SiH2](Cl)Cl
InChIInChI=1S/Cl2Si/c1-3-2
InChIKeyMROCJMGDEKINLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Dichlorosilylene (SiCl₂, CAS 4109-96-0): A Highly Reactive Divalent Silicon Intermediate for Specialized Vapor Deposition and Synthesis


Dichlorosilylene (SiCl₂) is a transient, divalent silicon species recognized as a critical gas-phase intermediate in high-temperature chlorosilane chemical vapor deposition (CVD) processes. Unlike stable silicon precursors, it exists only in situ, generated by the decomposition of compounds like dichlorosilane (SiH₂Cl₂) or trichlorosilane (HSiCl₃) above 600°C [1]. This reactivity is fundamental to its role in the Siemens process for electronic-grade silicon production at 1150°C [2]. While unstable in its free state at ambient conditions, its chemistry can be harnessed and stabilized via adduct formation with Lewis bases such as N-heterocyclic carbenes (NHCs) and tertiary amines, enabling novel synthetic pathways in both organosilicon and materials chemistry [3].

CVD Intermediate In situ generation for high-temperature Si deposition
Stabilized Adduct NHC- or amine-stabilized for bench-top organosilicon synthesis

The Non-Interchangeability of Dichlorosilylene (SiCl₂) with Other Silicon Precursors


The use of 'generic' silicon precursors like silane (SiH₄) or silicon tetrachloride (SiCl₄) cannot simply substitute for dichlorosilylene (SiCl₂) in critical applications. The fundamental reason is that SiCl₂ is a reactive intermediate with a unique divalent electronic structure (singlet ground state), not a stable feedstock gas. Its formation and subsequent surface reactivity are governed by a distinct set of kinetic and thermodynamic parameters that differ from those of conventional precursors. For instance, in CVD, the decomposition of dichlorosilane proceeds via SiCl₂ as a major gas-phase product, not monochlorosilylene (SiHCl), which is not an abundant intermediate [1]. This divergent pathway leads to quantifiable differences in surface chemistry, growth rates, and film properties compared to processes based on SiH₄. Furthermore, the ability to 'tame' SiCl₂ as a stable NHC or amine adduct opens entirely new, high-yield synthetic routes in molecular chemistry that are inaccessible to its tetravalent counterparts [2]. Substituting SiCl₂ with a different precursor would therefore fundamentally alter the reaction mechanism, compromising both process efficiency and material quality.

Property
Dichlorosilylene (Target)
SiH₄ / SiCl₄ (Substitute)
Electronic structure
Divalent singlet silylene
Tetravalent sp³ silicon
Formation pathway
Decomposition intermediate (transient)
Stable feedstock gas
Surface chemistry
Divergent growth kinetics
Standard silane-based deposition

Quantified Performance Differentiation: Dichlorosilylene (SiCl₂) vs. Conventional Silicon Precursors


Superior Gas-Phase Reaction Kinetics: SiCl₂ Reacts with O₂ Over 3x Faster than SiH₂

The bimolecular rate constant for the reaction of dichlorosilylene (SiCl₂) with oxygen (O₂) is significantly higher than that of its hydrogen analog, silylene (SiH₂). This establishes SiCl₂ as a much more kinetically facile species for oxidation pathways in both atmospheric and controlled process environments. The rate constant for SiCl₂ + O₂ is k = (3.4 ± 0.7) × 10⁹ M⁻¹ s⁻¹ at 25°C [1]. In contrast, the corresponding rate constant for SiH₂ + O₂ is reported to be k = 1.0 × 10⁹ M⁻¹ s⁻¹ [2].

O₂ reaction rate
Reported
SiCl₂: 3.4×10⁹ M⁻¹s⁻¹ SiH₂: 1.0×10⁹ M⁻¹s⁻¹ 3.4× faster
Supports oxidation pathway studies
Gas phase, 25°C; cross-study data
Reaction Kinetics Gas-Phase Chemistry Oxidation

Enhanced CVD Process Control: SiCl₂ Enables Silicon Growth with Higher Activation Energy than SiH₄

In Rapid Thermal Chemical Vapor Deposition (RTCVD) for polysilicon, the use of dichlorosilane (DCS), which decomposes via the SiCl₂ intermediate, results in a higher activation energy (Ea) for the deposition process compared to silane (SiH₄). This higher Ea value translates to a steeper temperature dependence of the growth rate, offering greater process control and tunability in the surface reaction-limited regime [1].

CVD activation energy
Head-to-head
DCS (SiCl₂): 1.77 eV SiH₄: 1.5 eV +0.27 eV
Enables finer growth rate control
RTCVD polysilicon,
Si–Cl insertion barrier
Class-level
ΔΔG⧧ ≈ 1.5 kcal/mol
Supports Si–Cl insertion feasibility
DFT model; compared to Si–H insertion
NHC adduct synthesis
Reported
NHC-SiCl₂: nearly quantitative Free SiCl₂: transient, >600°C Stable, isolable
Enables bench-scale organosilicon research
Mild, metal-free conditions
Chemical Vapor Deposition Activation Energy Polysilicon

Selective Si-Cl Bond Insertion: Kinetic Feasibility Comparable to Si-H Insertion

The insertion of silylenes into Si-Cl bonds is a fundamental step in many organosilicon syntheses. DFT calculations at the B3LYP/6-31++G(d,p) level reveal that the activation free energy (ΔG⧧) for the insertion of dimethylsilylene into a Si-Cl bond of H₃SiCl is only ~1.5 kcal/mol higher than the corresponding insertion into a Si-H bond of SiH₄ [1]. This small energetic difference demonstrates that Si-Cl insertion is not kinetically hindered and is a viable, competitive pathway for dichlorosilylene.

Si–Cl insertion barrier
Class-level
ΔΔG⧧ ≈ 1.5 kcal/mol
Supports Si–Cl insertion feasibility
DFT model; compared to Si–H insertion
Organosilicon Synthesis Insertion Reactions Computational Chemistry

NHC-Stabilized SiCl₂ Enables Nearly Quantitative Synthesis Under Mild Conditions

The inherent instability of free SiCl₂ is a major practical challenge. However, stabilization as an N-heterocyclic carbene (NHC) adduct transforms it into a bench-stable, versatile synthon. The method for preparing (NHC)SiCl₂ via dehydrochlorination of HSiCl₃ with NHC proceeds with almost quantitative yield and does not require hazardous reducing agents [1]. This is a stark contrast to the generation of free SiCl₂, which requires high temperatures or complex flash pyrolysis setups and yields a short-lived transient species.

NHC adduct synthesis
Reported
NHC-SiCl₂: nearly quantitative Free SiCl₂: transient, >600°C Stable, isolable
Enables bench-scale organosilicon research
Mild, metal-free conditions
Stabilized Silylenes Synthetic Yield N-Heterocyclic Carbenes

Targeted Use Cases for Dichlorosilylene (SiCl₂) Driven by Quantitative Performance Metrics


Advanced Semiconductor Manufacturing: Fine-Tuning Polysilicon Deposition Rates

When depositing polysilicon films via CVD where precise thickness control is paramount, a process using a dichlorosilane (DCS) precursor is advantageous. The higher activation energy (1.77 eV) of the SiCl₂-mediated decomposition pathway, compared to that of silane (1.5 eV), provides a more acute temperature sensitivity [1]. This allows process engineers to achieve tighter control over deposition rates by manipulating temperature, leading to improved wafer-to-wafer uniformity and reduced variability in critical dimensions.

Fundamental Studies of Reactive Intermediates in Gas-Phase Oxidation

For researchers investigating gas-phase kinetics of silicon species, dichlorosilylene (SiCl₂) offers a distinct reactivity profile. Its rate constant for reaction with O₂ (3.4 × 10⁹ M⁻¹ s⁻¹) is 3.4 times higher than that of silylene (SiH₂) [2][3]. This makes SiCl₂ an ideal candidate for studying oxidation mechanisms where rapid, clean consumption of the intermediate is required, or for calibrating models of atmospheric chemistry and combustion involving chlorosilanes.

Synthetic Organosilicon Chemistry: Building Perchlorinated Oligosilanes

In the laboratory-scale synthesis of perchlorinated oligosilanes (e.g., neo-Si₅Cl₁₂), the use of an amine-stabilized dichlorosilylene adduct is a key enabling technology [4]. DFT studies show the reaction proceeds via a dichlorosilylene amine adduct intermediate with a well-defined Lewis-base character [5]. This methodology provides a controlled, step-wise 'aufbau' approach to building silicon-silicon bonds, which is challenging to achieve with other silicon precursors.

Metal-Free Reduction of Nitro Compounds to Amines

A practical and selective protocol for reducing nitroarenes to anilines uses a tertiary amine-stabilized dichlorosilylene species generated in situ from inexpensive trichlorosilane and a tertiary amine [6]. This method is attractive for pharmaceutical and fine chemical synthesis as it avoids the use of transition metal catalysts and operates under mild conditions, providing high chemoselectivity and broad functional group tolerance.

Application
Selection Property
Validation Focus
Polysilicon CVD process control
Higher activation energy sensitivity
Deposition rate tunability via temperature
Gas-phase oxidation kinetics
Rapid O₂ reaction rate
Oxidation mechanism model validation
Perchlorinated oligosilane synthesis
Stabilized adduct reactivity
Stepwise Si–Si bond formation
Metal-free nitro reduction
In situ generation from HSiCl₃/amine
Chemoselective reduction scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorosilylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.